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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzonitrile

Cat. No.: B1350759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of 2-
Methoxy-5-methylbenzonitrile against its constitutional isomers. By presenting key

experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and

Mass Spectrometry (MS), this document serves as a practical resource for the structural

elucidation of this and similar compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Methoxy-5-
methylbenzonitrile and its selected constitutional isomers. These datasets are essential for

distinguishing between these closely related structures.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹)

2-Methoxy-5-methylbenzonitrile

Data not available in the searched sources.

Expected peaks: ~2225 (C≡N stretch), ~2950-

2850 (C-H stretch), ~1600, 1500 (C=C aromatic

stretch), ~1250 (C-O stretch).

2-Methoxybenzonitrile

Not explicitly found, but characteristic peaks

would be similar to the target molecule, lacking

the methyl group's C-H stretches.

3-Methoxybenzonitrile
Not explicitly found, but characteristic peaks

would be similar to the target molecule.

4-Methoxybenzonitrile
Not explicitly found, but characteristic peaks

would be similar to the target molecule.

2-Methoxy-6-methylbenzonitrile
Vapor Phase IR data available, specific peak

values not listed in search results.

Table 2: ¹H NMR Spectroscopy Data (CDCl₃)

Compound Chemical Shift (δ) ppm

2-Methoxy-5-methylbenzonitrile

Data not available in the searched sources.

Expected signals: Aromatic protons (3H),

methoxy protons (3H, singlet), methyl protons

(3H, singlet).

2-Methoxybenzonitrile

7.57 (t, J=8.0Hz, 1H), 7.48 (t, J=8.0Hz, 1H),

7.31 (t, J=8.0Hz, 1H), 7.27 (t, J=8.0Hz, 1H),

2.53 (s, 3H).[1]

3-Methoxybenzonitrile
7.37 (t, J=8.0Hz, 1H), 7.23 (d, J=8.0Hz, 1H),

7.13 (d, J=8.0Hz, 2H), 3.83 (s, 3H).[1]

4-Methoxybenzonitrile Not explicitly found in detail.

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)
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Compound Chemical Shift (δ) ppm

2-Methoxy-5-methylbenzonitrile 143.6, 131.9, 129.7, 119.0, 109.1, 21.7.[1]

2-Methoxybenzonitrile
141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4,

20.2.[1]

3-Methoxybenzonitrile
159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9,

55.3.[1]

4-Methoxybenzonitrile 162.8, 133.9, 119.2, 114.7, 103.9, 55.5.

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragments (m/z)

2-Methoxy-5-

methylbenzonitrile
147

Data not available in the

searched sources.

2-Methoxybenzonitrile 133 104, 90, 76.

2-Methoxy-6-

methylbenzonitrile
147 146, 118.[2]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR Spectroscopy:

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Data Acquisition: The spectrum is acquired by ensuring good contact between the sample

and the crystal. An anvil is often used to apply gentle pressure. A background spectrum of

the clean, empty crystal is recorded prior to the sample spectrum.
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Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0

ppm).

Data Acquisition: The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Parameters: A standard proton experiment is run with a spectral width of

approximately -2 to 12 ppm.

¹³C NMR Parameters: A proton-decoupled carbon experiment is performed with a spectral

width of 0 to 200 ppm.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography.

Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Visualizing the Validation Workflow
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The following diagrams illustrate the logical workflow for the spectroscopic validation of 2-
Methoxy-5-methylbenzonitrile.

Spectroscopic Analysis Workflow

Sample of
2-Methoxy-5-methylbenzonitrile

IR Spectroscopy NMR Spectroscopy
(¹H and ¹³C) Mass Spectrometry

Data Analysis and
Comparison with Isomers

Structure Validated

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of 2-Methoxy-5-methylbenzonitrile.
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Information from Spectroscopic Techniques

2-Methoxy-5-methylbenzonitrile
Structure

Functional Groups:
- C≡N

- C-O (methoxy)
- Aromatic C=C

- C-H

reveals

Connectivity & Environment:
- Number of unique H & C

- Chemical shifts
- Splitting patterns

determines

Molecular Weight & Formula:
- Molecular Ion (M⁺)

- Fragmentation patternconfirms

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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